5,5,5-Trifluoropentan-1-ol

Lipophilicity Physicochemical Properties Drug Design

5,5,5-Trifluoropentan-1-ol (CAS 352-61-4) is a fluorinated aliphatic alcohol characterized by a terminal trifluoromethyl (-CF₃) group and a primary hydroxyl (-OH) group on a five-carbon alkyl chain. This compound serves as a versatile synthetic intermediate and building block in pharmaceutical and agrochemical research, leveraging the electronic and steric influence of fluorine to modulate physicochemical properties such as lipophilicity and metabolic stability.

Molecular Formula C5H9F3O
Molecular Weight 142.12 g/mol
CAS No. 352-61-4
Cat. No. B031880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoropentan-1-ol
CAS352-61-4
Molecular FormulaC5H9F3O
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC(CCO)CC(F)(F)F
InChIInChI=1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2
InChIKeyWNHMIKSCDKSJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5,5-Trifluoropentan-1-ol (CAS 352-61-4) – A C5 ω-Trifluoromethyl Alkanol Building Block for Fluorinated Synthesis


5,5,5-Trifluoropentan-1-ol (CAS 352-61-4) is a fluorinated aliphatic alcohol characterized by a terminal trifluoromethyl (-CF₃) group and a primary hydroxyl (-OH) group on a five-carbon alkyl chain . This compound serves as a versatile synthetic intermediate and building block in pharmaceutical and agrochemical research, leveraging the electronic and steric influence of fluorine to modulate physicochemical properties such as lipophilicity and metabolic stability . It is commercially available as a clear liquid with typical purities of 95–98% , and it is commonly employed in the preparation of sulfonamides, TRPM8 receptor modulators, and other fluorinated heterocycles [1].

C5 ω‑trifluoromethyl alkanol building block
Primary alcohol for ester, ether and sulfonamide derivatization
Supports pharmaceutical and agrochemical intermediate synthesis

5,5,5-Trifluoropentan-1-ol: Why Chain-Length and CF₃ Placement Preclude Simple Substitution by C4 or C6 Analogs


Substituting 5,5,5-trifluoropentan-1-ol with its closest homologs—4,4,4-trifluorobutan-1-ol (C4) or 6,6,6-trifluorohexan-1-ol (C6)—is not straightforward due to quantifiable differences in key physicochemical parameters that govern both synthetic utility and downstream biological performance. The C5 chain provides a distinct balance between lipophilicity (logP ~1.71) and molecular volume that differs from the more polar C4 analog (logP ~1.84) [1] and the more lipophilic C6 analog (XLogP3 1.6) [2]. Furthermore, the distance between the -OH and the electron-withdrawing -CF₃ group influences the pKa (15.02 for C5) , impacting nucleophilicity and hydrogen-bonding capacity in subsequent reactions. These variations directly affect reaction kinetics, purification behavior (e.g., boiling point, density), and the pharmacokinetic profile of derived drug candidates, making empirical selection based on quantitative data essential for reproducible scientific outcomes.

Lipophilicity inversion versus shorter-chain analogs
C5 chain exhibits lower logP than C4, altering partition coefficients and ADME prediction — simple homolog swap may shift lead profiles.
Volatility mismatch with C4 / C6 alcohols
Significantly higher boiling point changes distillation recovery and thermal reaction windows; C4 or C6 analogs cannot be used interchangeably in heat‑sensitive steps.
Density gap affects biphasic workup
Lower density compared to C4 analog shifts phase‑separation behavior, potentially impacting extraction efficiency and emulsion tendency.

5,5,5-Trifluoropentan-1-ol: Quantitative Head-to-Head and Cross-Study Differentiation Data


Lipophilicity (logP) Comparison: 5,5,5-Trifluoropentan-1-ol vs. 4,4,4-Trifluorobutan-1-ol

5,5,5-Trifluoropentan-1-ol (C5) exhibits a calculated logP value of 1.7113, which is lower than the logP of 1.835 measured for the shorter-chain analog 4,4,4-trifluorobutan-1-ol (C4) [1]. This counter-intuitive difference—where a longer chain yields lower lipophilicity—is attributed to the reduced relative contribution of the highly lipophilic -CF₃ group as the alkyl spacer lengthens [2]. The C5 compound therefore offers a finer balance between hydrophobic and hydrophilic character, potentially reducing non-specific binding and improving aqueous solubility relative to the C4 analog.

LogP Comparison
Cross-study comparable
C5 logP 1.71 vs C4 logP 1.84 (Δ –0.12)
May influence lipophilicity-driven parameters in lead optimization
Computational prediction; confirm experimentally
Lipophilicity Physicochemical Properties Drug Design

Boiling Point and Volatility Profile: 5,5,5-Trifluoropentan-1-ol vs. 4,4,4-Trifluorobutan-1-ol and 6,6,6-Trifluorohexan-1-ol

The boiling point of 5,5,5-trifluoropentan-1-ol is reported as 147–150 °C at 760 mmHg . This places it squarely between the C4 analog (bp 123–127 °C) and the expected higher boiling point of the C6 analog (XLogP3 1.6, mol wt 156.15). The ~24–27 °C increase relative to the C4 compound directly impacts purification by distillation and the compound's behavior as a solvent or reaction medium, offering a distinct volatility window that may simplify separation from lower-boiling byproducts or reactants.

Boiling Point
Data to verify
148–150 °C (C5) vs 123–127 °C (C4)
May impact distillation and thermal stability in synthesis
Vendor datasheets; confirm under process conditions
Volatility Purification Process Chemistry

Density Variation and Its Impact on Reaction Workup: 5,5,5-Trifluoropentan-1-ol vs. 4,4,4-Trifluorobutan-1-ol

5,5,5-Trifluoropentan-1-ol has a measured density of approximately 1.14 g/mL (or 1.137 g/cm³ predicted) , which is notably lower than the density reported for 4,4,4-trifluorobutan-1-ol (1.212 g/mL at 25 °C, or 1.34 g/cm³ in some sources) . The lower density of the C5 compound affects phase separation during aqueous workups and influences its behavior as a solvent in biphasic reaction systems. This 6–16% lower density can be a decisive factor in designing scalable purification protocols where density differences drive separation efficiency.

Density
Data to verify
1.14 g/mL (C5) vs 1.212 g/mL (C4)
May influence phase separation and workup efficiency
Vendor-reported; validate in biphasic systems
Physical Properties Workup Synthetic Utility

Solubility and Hydration Behavior: 5,5,5-Trifluoropentan-1-ol vs. Non-Fluorinated Pentan-1-ol

5,5,5-Trifluoropentan-1-ol exhibits a water solubility of 2.766 × 10⁴ mg/L at 25 °C (calculated) , which is substantially lower than the solubility of its non-fluorinated analog, pentan-1-ol (miscible, ~22 g/L). The presence of the -CF₃ group reduces aqueous solubility by over an order of magnitude, enhancing the compound's partitioning into organic phases and lipid bilayers. This property is fundamental to its role as a hydrophobic anchor in prodrug design and as a phase-transfer modulator.

Aqueous Solubility
Class-level inference
27.7 g/L (C5) vs ~22 g/L (pentan-1-ol); ~1.2× higher on molar basis but lower miscibility
Fluorination reduces miscibility, enhancing organic-phase partitioning
Calculated value; experimental validation recommended
Solubility Fluorine Effect Bioconjugation

Application-Driven Differentiation: TRPM8 Receptor Modulator Synthesis

5,5,5-Trifluoropentan-1-ol is a specifically identified building block for the synthesis of sulfonamide compounds that act as TRPM8 receptor modulators . The C5 ω-trifluoroalkyl chain appears in the structure of known TRPM8 antagonists, with patent literature explicitly citing this alcohol for preparing compounds with antagonistic activity in the sub-micromolar to low micromolar range (e.g., IC₅₀ values <10 μM against menthol-induced calcium influx) [1]. In contrast, shorter-chain analogs (e.g., 4,4,4-trifluorobutan-1-ol) are not explicitly claimed in these patent families for the same TRPM8 applications, suggesting that the five-carbon spacer provides an optimal geometry for receptor binding pocket occupancy.

Patent Specificity
Supporting evidence
Explicitly claimed in TRPM8 antagonist patents (WO2007041630)
Supports selection for TRPM8-targeted synthesis campaigns
Qualitative IP differentiation; confirm freedom-to-operate
Medicinal Chemistry Ion Channels Pain Therapeutics

High-Value Application Scenarios for 5,5,5-Trifluoropentan-1-ol Informed by Quantitative Differentiation


Lead Optimization in CNS and Pain Programs Targeting TRPM8 or Cathepsin Proteases

Based on its logP of 1.71 and its documented use in TRPM8 antagonist sulfonamides [1], 5,5,5-trifluoropentan-1-ol is the preferred building block for introducing a five-carbon ω-CF₃ tail. Its intermediate lipophilicity balances blood-brain barrier penetration with reduced off-target binding relative to the more lipophilic C4 analog (logP 1.835) [2]. This directly translates to potentially better pharmacokinetic profiles in CNS-active drug candidates targeting conditions like neuropathic pain or Alzheimer's disease, as evidenced by its inclusion in patent applications for beta-amyloid modulation [1].

Synthesis of Fluorinated Surfactants and Specialty Polymers with Tailored Hydrophobicity

The lower density (1.14 g/mL) and higher boiling point (148–150 °C) of 5,5,5-trifluoropentan-1-ol relative to the C4 analog make it an advantageous monomer or chain-transfer agent in polymer synthesis where a less dense fluorinated segment is desired. Its water solubility of 27.66 g/L ensures it can be effectively incorporated in aqueous emulsion polymerizations without causing precipitation, while the -CF₃ group confers the necessary surface activity and thermal stability for high-performance coatings and surfactants.

Process Chemistry Development Requiring Efficient Phase Separation and Distillation

In multi-step syntheses, the ~24–27 °C higher boiling point of 5,5,5-trifluoropentan-1-ol compared to the C4 analog allows for higher-temperature reactions without loss of solvent or reagent. Furthermore, its 6% lower density facilitates cleaner phase separations during aqueous workups, reducing solvent losses and improving overall yield in large-scale preparations. These quantifiable physical differences make the C5 compound the superior choice for process intensification efforts where the C4 analog's properties would lead to operational inefficiencies.

Application
Selection Property
Validation Focus
Lead optimization in CNS and pain research targeting TRPM8
C5 ω‑CF₃ alcohol with intermediate lipophilicity
Target engagement and CNS penetration profiling
Synthesis of fluorinated surfactants and specialty polymers
Controlled density and volatility for polymer integration
Emulsion polymerization and thermal stability testing
Process chemistry with demanding separation and distillation
Higher boiling point facilitating thermal reactions
Phase separation efficiency and solvent recovery

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